molecular formula C2H5NOS B8731511 (methylsulfanyl)formamide

(methylsulfanyl)formamide

Cat. No.: B8731511
M. Wt: 91.13 g/mol
InChI Key: LADHHNUVWRWPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Methylsulfanyl)formamide (chemical formula: C₂H₅NOS) is a sulfur-containing amide derivative in which a methylsulfanyl (–SCH₃) group is attached to the nitrogen atom of a formamide (HCONH₂) backbone. This structural modification introduces distinct physicochemical properties compared to simpler amides. The methylsulfanyl group enhances hydrophobicity and may influence reactivity, particularly in nucleophilic substitution or oxidation reactions.

(Methylsulfanyl)formamide likely serves as an intermediate in heterocyclic chemistry, contributing to the construction of sulfur-rich pharmacophores or agrochemicals.

Properties

Molecular Formula

C2H5NOS

Molecular Weight

91.13 g/mol

IUPAC Name

S-methyl carbamothioate

InChI

InChI=1S/C2H5NOS/c1-5-2(3)4/h1H3,(H2,3,4)

InChI Key

LADHHNUVWRWPRH-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(methylsulfanyl)formamide can be synthesized through several methods. One common approach involves the reaction of carbamothioic acid with methanol in the presence of an acid catalyst. This esterification process typically requires heating the reactants to facilitate the reaction. Another method involves the use of acid chlorides or acid anhydrides, which react with methanol to form the ester .

Industrial Production Methods

In industrial settings, the production of carbamothioic acid, S-methyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction and increase yield .

Chemical Reactions Analysis

Types of Reactions

(methylsulfanyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(methylsulfanyl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which carbamothioic acid, S-methyl ester exerts its effects involves the interaction with specific molecular targets. In plants, it induces systemic acquired resistance (SAR) by activating signaling pathways associated with salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). This activation leads to the expression of defense-related genes and the accumulation of defense compounds .

Comparison with Similar Compounds

Formamide (HCONH₂)

  • Structure : Lacks the methylsulfanyl group, with a primary amide (–NH₂) directly bonded to the carbonyl.
  • Properties : High polarity and water solubility (miscible in water at all ratios above 2680 K ).
  • Reactivity : Prone to hydrolysis under acidic or basic conditions.
  • Applications : Widely used as a solvent and in nucleic acid stabilization.
  • Comparison : (Methylsulfanyl)formamide’s –SCH₃ group reduces polarity, likely lowering water solubility but enhancing lipophilicity.

Acetamide (CH₃CONH₂)

  • Structure : Contains a methyl group (–CH₃) instead of –SCH₃.
  • Properties : Higher fuel value than formamide due to the alkyl chain ; soluble in water (225.8 g/100 g at 293 K).
  • Reactivity : More resistant to oxidation than hydroxy-containing compounds.
  • Comparison : The –SCH₃ group in (methylsulfanyl)formamide may confer greater stability against oxidative degradation compared to acetamide’s –CH₃, but this remains speculative without direct data.

Dimethylformamide (DMF, HCON(CH₃)₂)

  • Structure : Tertiary amide with two methyl groups on the nitrogen.
  • Properties : Polar aprotic solvent with a boiling point of 153°C.
  • Applications : Industrial solvent for polymers and pharmaceuticals.
  • Comparison : (Methylsulfanyl)formamide’s primary amide structure and –SCH₃ group limit its utility as a solvent but may enhance nucleophilicity in synthetic reactions .

Methanesulfonamide (CH₃SO₂NH₂)

  • Structure : Sulfonamide (–SO₂NH₂) vs. sulfenamide (–SNH₂) functionality.
  • Properties : Higher oxidation state (sulfonyl group) increases thermal stability.
  • Applications : Found in pharmaceuticals (e.g., diuretics and antibiotics) .

Data Table: Comparative Properties of Selected Amides

Compound Molecular Weight Functional Group Water Solubility Boiling Point (°C) Key Applications
(Methylsulfanyl)formamide 91.13 –CONH–SCH₃ Moderate (inferred) Not reported Synthetic intermediate
Formamide 45.04 –CONH₂ Fully miscible 210 Solvent, biochemistry
Acetamide 59.07 –CONH–CH₃ High 222 Plasticizers, solvents
DMF 73.09 –CON(CH₃)₂ Miscible 153 Industrial solvent
Methanesulfonamide 95.12 –SO₂NH₂ Low to moderate 246 Pharmaceuticals

Key Research Findings and Gaps

  • Reactivity : The methylsulfanyl group in (methylsulfanyl)formamide may act as a leaving group in nucleophilic substitutions, a property leveraged in heterocyclic synthesis (e.g., tetrazoloquinazolines) .
  • Stability : Sulfenamides are prone to oxidation, forming sulfoxides or sulfones, which could limit shelf-life compared to sulfonamides .
  • Toxicity: No direct data on (methylsulfanyl)formamide exists, but sulfonamides are associated with hypersensitivity reactions, suggesting a need for toxicological profiling .

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